

# Spectroscopic Data of 4-Methylbenzophenone: An In-depth Technical Guide

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This guide provides a comprehensive overview of the spectroscopic data for **4-Methylbenzophenone**, a compound of significant interest in various chemical and industrial applications, including as a photoinitiator. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols for obtaining these spectra. This document is intended for researchers, scientists, and professionals in drug development and related fields.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The <sup>1</sup>H and <sup>13</sup>C NMR data for **4-Methylbenzophenone** are summarized below.

#### <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum of **4-Methylbenzophenone** provides information about the different types of protons and their chemical environments within the molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **4-Methylbenzophenone** 



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.78	d	2H	Aromatic protons ortho to the carbonyl group on the unsubstituted phenyl ring
7.72	d	2H	Aromatic protons ortho to the carbonyl group on the tolyl ring
7.56	t	1H	Aromatic proton para to the carbonyl group on the unsubstituted phenyl ring
7.47	t	2H	Aromatic protons meta to the carbonyl group on the unsubstituted phenyl ring
7.28	d	2H	Aromatic protons meta to the carbonyl group on the tolyl ring
2.44	S	3H	Methyl group protons on the tolyl ring

Solvent:  $CDCl_3$ , Reference: Tetramethylsilane (TMS) at 0.00 ppm.

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum reveals the different carbon environments in **4-Methylbenzophenone**.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **4-Methylbenzophenone** 



Chemical Shift (δ) ppm	Assignment	
196.5	Carbonyl carbon (C=O)	
143.3	Quaternary aromatic carbon of the tolyl ring attached to the methyl group	
138.0	Quaternary aromatic carbon of the unsubstituted phenyl ring attached to the carbonyl group	
134.9	Quaternary aromatic carbon of the tolyl ring attached to the carbonyl group	
132.2	Aromatic CH carbon para to the carbonyl group on the unsubstituted phenyl ring	
130.3	Aromatic CH carbons ortho to the carbonyl group on the tolyl ring	
130.0	Aromatic CH carbons ortho to the carbonyl group on the unsubstituted phenyl ring	
129.0	Aromatic CH carbons meta to the carbonyl group on the tolyl ring	
128.2	Aromatic CH carbons meta to the carbonyl group on the unsubstituted phenyl ring	
21.7	Methyl carbon (-CH₃)	

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm.

#### **Experimental Protocol for NMR Spectroscopy**

A standard protocol for obtaining the NMR spectra of **4-Methylbenzophenone** is as follows:

- Sample Preparation:
  - Weigh approximately 20-30 mg of **4-Methylbenzophenone**.
  - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)
     containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.



- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
  - Use a 400 MHz (or higher) NMR spectrometer.
  - Lock the spectrometer to the deuterium signal of the CDCl<sub>3</sub>.
  - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
  - Acquire the spectrum using a standard pulse sequence.
  - Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 512-1024 scans.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase and baseline correct the resulting spectrum.
  - Calibrate the <sup>1</sup>H spectrum to the TMS signal at 0.00 ppm and the <sup>13</sup>C spectrum to the CDCl<sub>3</sub> solvent peak at 77.16 ppm.
  - Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.



#### **IR Spectroscopic Data**

The IR spectrum of **4-Methylbenzophenone** shows characteristic absorption bands corresponding to its functional groups.

Table 3: IR Spectroscopic Data for 4-Methylbenzophenone

Wavenumber (cm <sup>-1</sup> )	Bond Vibration	Functional Group	Intensity
~3060	C-H stretch	Aromatic	Medium
~2920	C-H stretch	Methyl	Medium
~1655	C=O stretch	Ketone (conjugated)	Strong
~1605, 1575, 1445	C=C stretch	Aromatic ring	Medium-Strong
~1280	C-C-C bend	Aromatic ketone	Strong
~930, 840, 700	C-H out-of-plane bend	Aromatic	Strong

## Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
  - Thoroughly grind 1-2 mg of 4-Methylbenzophenone with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press.
  - Apply pressure to form a thin, transparent or translucent pellet.
- Instrument Setup:
  - Use a Fourier Transform Infrared (FTIR) spectrometer.
  - Record a background spectrum of the empty sample compartment.



- · Spectrum Acquisition:
  - Place the KBr pellet in the sample holder of the spectrometer.
  - Acquire the IR spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
  - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify and label the major absorption peaks.

#### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

#### **UV-Vis Spectroscopic Data**

**4-Methylbenzophenone** exhibits characteristic absorption maxima in the UV region.

Table 4: UV-Vis Spectroscopic Data for **4-Methylbenzophenone** 

λmax (nm)	Solvent	Electronic Transition
~259	Ethanol/Methanol	π → π
~330-340	Heptane/Cyclohexane	n → π

Note: The position and intensity of the n  $\rightarrow$   $\pi^*$  transition are highly solvent-dependent.

#### **Experimental Protocol for UV-Vis Spectroscopy**

Sample Preparation:



- Prepare a stock solution of 4-Methylbenzophenone in a UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).
- From the stock solution, prepare a dilute solution by transferring a small aliquot into a volumetric flask and diluting with the same solvent to achieve an absorbance in the range of 0.2-1.0.
- Instrument Setup:
  - Use a dual-beam UV-Vis spectrophotometer.
  - Fill a quartz cuvette with the pure solvent to be used as a reference.
  - Fill a second quartz cuvette with the sample solution.
- Spectrum Acquisition:
  - Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.
  - Record a baseline with the solvent-filled cuvette in both beams.
  - Acquire the UV-Vis spectrum of the sample solution over a range of approximately 200-400 nm.
- Data Analysis:
  - Identify the wavelength(s) of maximum absorbance (λmax).

## **Visualization of Experimental Workflows**

The following diagrams illustrate the general workflows for the spectroscopic analyses described above.





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Caption: Workflow for NMR Spectroscopic Analysis.



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Caption: Workflow for IR Spectroscopic Analysis.



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Caption: Workflow for UV-Vis Spectroscopic Analysis.

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